molecular formula C10H12ClF3N2 B1424135 3-chloro-N,N-diethyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 1220029-21-9

3-chloro-N,N-diethyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1424135
CAS No.: 1220029-21-9
M. Wt: 252.66 g/mol
InChI Key: GWDIOLFKLMFJFP-UHFFFAOYSA-N
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Description

3-chloro-N,N-diethyl-5-(trifluoromethyl)pyridin-2-amine is an organic compound with the molecular formula C10H12ClF3N2. This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom, two ethyl groups, and a trifluoromethyl group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-chloro-N,N-diethyl-5-(trifluoromethyl)pyridin-2-amine is utilized in several scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N,N-diethyl-5-(trifluoromethyl)pyridin-2-amine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with diethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:

2-chloro-5-(trifluoromethyl)pyridine+diethylamineThis compound\text{2-chloro-5-(trifluoromethyl)pyridine} + \text{diethylamine} \rightarrow \text{this compound} 2-chloro-5-(trifluoromethyl)pyridine+diethylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of catalysts and specific solvents can enhance the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N,N-diethyl-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.

    Reduction Reactions: Reduction can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different amine or alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine
  • 2-chloro-5-(trifluoromethyl)pyridine
  • 3-chloro-5-(trifluoromethyl)pyridin-2-amine

Uniqueness

3-chloro-N,N-diethyl-5-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both ethyl groups, which differentiate it from similar compounds that may have different alkyl groups or substituents

Properties

IUPAC Name

3-chloro-N,N-diethyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF3N2/c1-3-16(4-2)9-8(11)5-7(6-15-9)10(12,13)14/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDIOLFKLMFJFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501204214
Record name 3-Chloro-N,N-diethyl-5-(trifluoromethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501204214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220029-21-9
Record name 3-Chloro-N,N-diethyl-5-(trifluoromethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220029-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N,N-diethyl-5-(trifluoromethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501204214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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